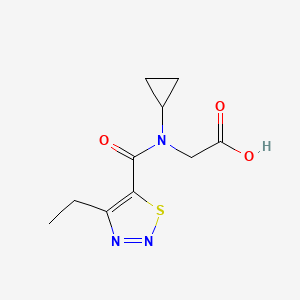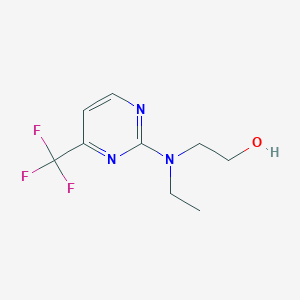![molecular formula C32H36NP B14912952 1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole is a complex organic compound that features a biphenyl group, a phosphanyl group, and an indole moiety
Métodos De Preparación
The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole typically involves multiple steps, starting with the preparation of the biphenyl and indole precursors. The biphenyl compound can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling . The indole moiety is often introduced through Fischer indole synthesis or other indole-forming reactions.
Industrial production methods for this compound are still under development, with a focus on optimizing yield, purity, and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors are some of the strategies being explored to scale up the production process .
Análisis De Reacciones Químicas
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The biphenyl and indole moieties can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole involves its interaction with specific molecular targets and pathways. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
In biological systems, the compound’s indole moiety allows it to interact with proteins and enzymes, potentially modulating their activity. The biphenyl and phosphanyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole can be compared with other similar compounds, such as:
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: This compound features a biphenyl core with hydroxyl and aldehyde functional groups, making it useful in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
1,1’-Biphenyl-4,4’-dicarboxylic acid: This compound is used in the production of polymers and as a building block for various organic materials.
The uniqueness of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole lies in its combination of a biphenyl group, an indole moiety, and a phosphanyl group, which imparts distinct chemical and physical properties that are advantageous in both catalysis and material science .
Propiedades
Fórmula molecular |
C32H36NP |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[1-(2-phenylphenyl)indol-2-yl]phosphane |
InChI |
InChI=1S/C32H36NP/c1-4-14-25(15-5-1)29-21-11-13-23-31(29)33-30-22-12-10-16-26(30)24-32(33)34(27-17-6-2-7-18-27)28-19-8-3-9-20-28/h1,4-5,10-16,21-24,27-28H,2-3,6-9,17-20H2 |
Clave InChI |
MACZEKBPNHCVRV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



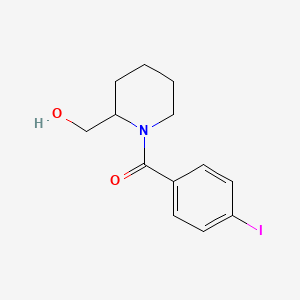
![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)

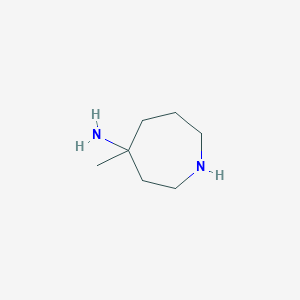
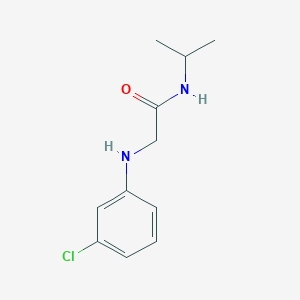
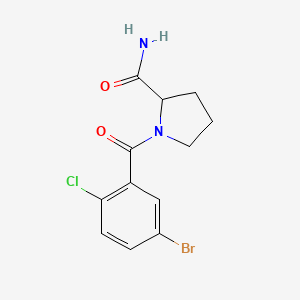
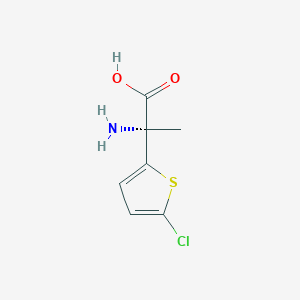
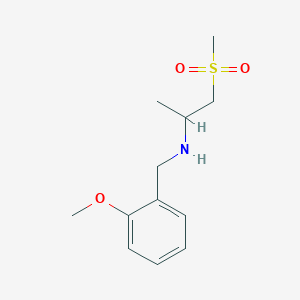

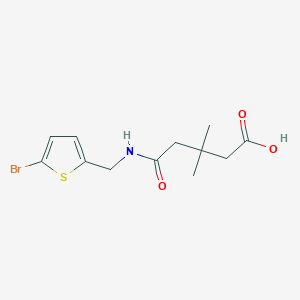
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
